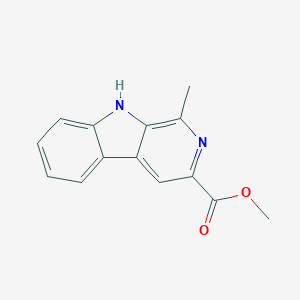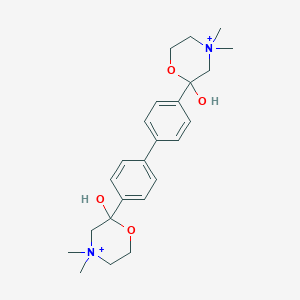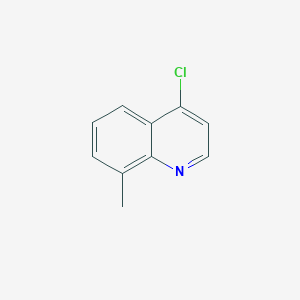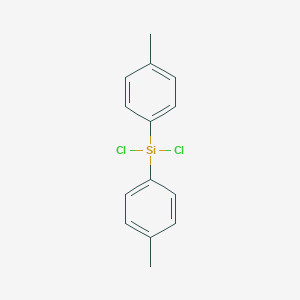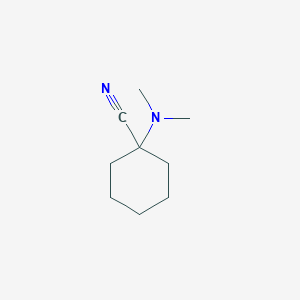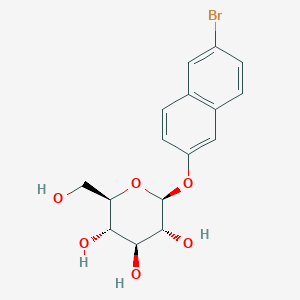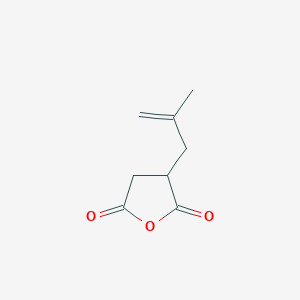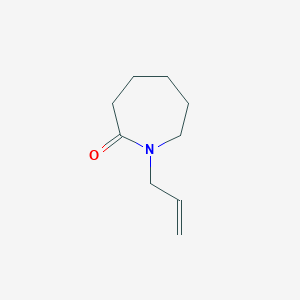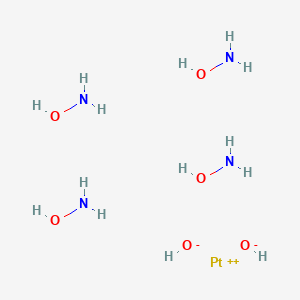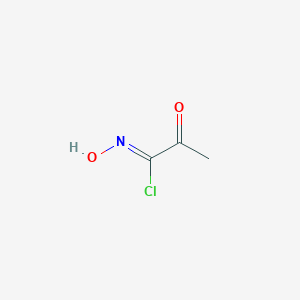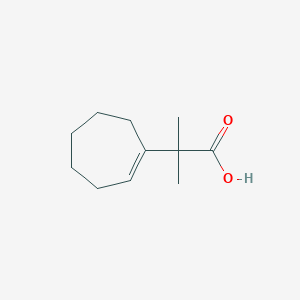
2,6-Dicyanotrichloropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dicyanotrichloropyridine (DCTP) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DCTP is a heterocyclic organic compound that belongs to the family of pyridine derivatives. It is widely used in chemical research as a building block for the synthesis of various organic compounds.
作用机制
The mechanism of action of 2,6-Dicyanotrichloropyridine is not well understood. However, it is believed that it acts as a nucleophile and undergoes various reactions with other organic compounds. 2,6-Dicyanotrichloropyridine is known to react with amines, alcohols, and thiols to form various derivatives. The reactivity of 2,6-Dicyanotrichloropyridine can be attributed to the presence of the cyano group, which is a strong electron-withdrawing group.
生化和生理效应
The biochemical and physiological effects of 2,6-Dicyanotrichloropyridine are not well studied. However, it is known that 2,6-Dicyanotrichloropyridine is toxic and can cause skin irritation and respiratory problems. It is recommended to handle 2,6-Dicyanotrichloropyridine with caution and use appropriate protective equipment.
实验室实验的优点和局限性
2,6-Dicyanotrichloropyridine has several advantages as a building block for the synthesis of organic compounds. It is readily available and relatively cheap. It is also highly reactive and can form various derivatives with other organic compounds. However, 2,6-Dicyanotrichloropyridine is toxic and requires careful handling. The reaction between 2,6-Dicyanotrichloropyridine and other organic compounds can be highly exothermic and requires careful control of the reaction conditions.
未来方向
There are several future directions for the research on 2,6-Dicyanotrichloropyridine. One of the areas of research is the synthesis of new pyridine derivatives using 2,6-Dicyanotrichloropyridine as a building block. The synthesis of new pyridine derivatives can lead to the discovery of new pharmaceuticals, agrochemicals, and other fine chemicals. Another area of research is the development of new reaction conditions for the synthesis of 2,6-Dicyanotrichloropyridine. The development of new reaction conditions can improve the yield of 2,6-Dicyanotrichloropyridine and make its synthesis more efficient. Finally, the toxicity of 2,6-Dicyanotrichloropyridine needs to be studied further to understand its potential health effects and to develop appropriate safety guidelines for its handling.
Conclusion
In conclusion, 2,6-Dicyanotrichloropyridine is a heterocyclic organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is widely used in chemical research as a building block for the synthesis of various organic compounds. The synthesis of 2,6-Dicyanotrichloropyridine involves the reaction of 2,6-dichloropyridine with cyanogen bromide in the presence of a base. The mechanism of action of 2,6-Dicyanotrichloropyridine is not well understood, but it is believed to act as a nucleophile and undergo various reactions with other organic compounds. 2,6-Dicyanotrichloropyridine is toxic and requires careful handling. The future directions for the research on 2,6-Dicyanotrichloropyridine include the synthesis of new pyridine derivatives, the development of new reaction conditions, and the study of its toxicity.
合成方法
The synthesis of 2,6-Dicyanotrichloropyridine involves the reaction of 2,6-dichloropyridine with cyanogen bromide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism to form 2,6-Dicyanotrichloropyridine. The reaction is highly exothermic and requires careful control of the reaction conditions. The yield of 2,6-Dicyanotrichloropyridine can be improved by using various solvents and optimizing the reaction parameters.
科学研究应用
2,6-Dicyanotrichloropyridine is widely used in chemical research as a building block for the synthesis of various organic compounds. It is used to synthesize pyridine derivatives, which are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. 2,6-Dicyanotrichloropyridine is also used in the synthesis of liquid crystals, dyes, and other functional materials.
属性
CAS 编号 |
17824-85-0 |
|---|---|
产品名称 |
2,6-Dicyanotrichloropyridine |
分子式 |
C7Cl3N3 |
分子量 |
232.4 g/mol |
IUPAC 名称 |
3,4,5-trichloropyridine-2,6-dicarbonitrile |
InChI |
InChI=1S/C7Cl3N3/c8-5-3(1-11)13-4(2-12)6(9)7(5)10 |
InChI 键 |
ZVOWUYIDRJPVTD-UHFFFAOYSA-N |
SMILES |
C(#N)C1=C(C(=C(C(=N1)C#N)Cl)Cl)Cl |
规范 SMILES |
C(#N)C1=C(C(=C(C(=N1)C#N)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




